molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

Cat. No.: B6490196
CAS No.: 1358636-65-3
M. Wt: 319.32 g/mol
InChI Key: VRLIYNYMVZQKET-UHFFFAOYSA-N
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Description

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a complex organic compound belonging to the class of triazoloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazoloquinoxaline core. One common synthetic route includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol through aromatic nucleophilic substitution. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : Nucleophilic substitution reactions often involve the use of amines or thiols as nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound has shown potential as an antiviral and antimicrobial agent. Its ability to interact with biological targets makes it a valuable tool for studying disease mechanisms and developing new therapeutic strategies.

Medicine

The compound's antiviral and antimicrobial properties have led to its investigation as a potential therapeutic agent for treating infections. Additionally, its cytotoxic effects on cancer cell lines suggest its use as an anticancer drug[_{{{CITATION{{{_3{Design, synthesis and molecular docking of new [1,2,4] triazolo4,3-a ....

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: : These compounds share a similar core structure and exhibit similar biological activities.

  • Pyrimidoquinoxaline derivatives: : These compounds are structurally related and have been studied for their antiviral and antimicrobial properties.

Uniqueness

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide stands out due to its specific substitution pattern and the presence of the phenylacetamide group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIYNYMVZQKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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